(4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Description
The compound “(4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are important in medicinal chemistry and have a wide range of biological activities .
Synthesis Analysis
Quinolin-2-ones, which are part of the structure of the compound, can be synthesized by direct carbonylation of o-alkenylanilines . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for drug discovery and production .Molecular Structure Analysis
The compound contains a quinoline moiety, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It also has an ethoxyphenyl group and a thiomorpholino group attached to it.Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has been reviewed in the literature . Direct carbonylation of o-alkenylanilines with CO can be used to synthesize quinolin-2-ones .Future Directions
Properties
IUPAC Name |
[4-(4-ethoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-17-9-7-16(8-10-17)23-20-15-21(22(26)25-11-13-28-14-12-25)24-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROJFWHBJEPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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